3-amino-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}-2H-chromen-2-one
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Overview
Description
3-AMINO-4-[2-(PIPERIDINOCARBONYL)ANILINO]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an amino group, a piperidinocarbonyl group, and an anilino group attached to the chromen-2-one core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-[2-(PIPERIDINOCARBONYL)ANILINO]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction. This involves reacting the chromen-2-one core with an appropriate aniline derivative under acidic conditions.
Addition of the Piperidinocarbonyl Group: The piperidinocarbonyl group is added through an amide coupling reaction. This step typically involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of 3-AMINO-4-[2-(PIPERIDINOCARBONYL)ANILINO]-2H-CHROMEN-2-ONE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4-[2-(PIPERIDINOCARBONYL)ANILINO]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aniline derivatives in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
3-AMINO-4-[2-(PIPERIDINOCARBONYL)ANILINO]-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-AMINO-4-[2-(PIPERIDINOCARBONYL)ANILINO]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDES: These compounds are potent inhibitors of protein kinase B (Akt) and have shown promise in cancer therapy.
3-AMINO-4-PYRIDINECARBOXAMIDE: This compound is used in various chemical and pharmaceutical applications.
Uniqueness
3-AMINO-4-[2-(PIPERIDINOCARBONYL)ANILINO]-2H-CHROMEN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-amino-4-[2-(piperidine-1-carbonyl)anilino]chromen-2-one |
InChI |
InChI=1S/C21H21N3O3/c22-18-19(15-9-3-5-11-17(15)27-21(18)26)23-16-10-4-2-8-14(16)20(25)24-12-6-1-7-13-24/h2-5,8-11,23H,1,6-7,12-13,22H2 |
InChI Key |
AXVHCXKCNUIRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C(=O)OC4=CC=CC=C43)N |
Origin of Product |
United States |
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